3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide
描述
3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide, also known as CFTR modulator VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. VX-809 is designed to correct the folding and trafficking defects of the CFTR protein, which is the underlying cause of CF.
作用机制
The mechanism of action of VX-809 involves its ability to bind to the F508del-3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide protein and stabilize its conformation, thus promoting its trafficking to the cell surface and increasing its function. VX-809 acts as a corrector of the 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide protein, which is defective in CF patients.
Biochemical and Physiological Effects:
VX-809 has been shown to improve the function of this compound protein in vitro and in vivo, leading to increased chloride transport and improved mucociliary clearance in CF patients. VX-809 has also been shown to reduce inflammation and oxidative stress in the lungs of CF patients, which are major contributors to lung damage in CF.
实验室实验的优点和局限性
The advantages of using VX-809 in lab experiments include its well-defined mechanism of action, its specificity for the F508del mutation, and its ability to correct the folding and trafficking defects of 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide protein. The limitations of using VX-809 in lab experiments include its high cost, its limited solubility, and its potential toxicity at high doses.
未来方向
There are several future directions for the development of 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide modulators, including the optimization of VX-809 and the development of new correctors and potentiators. The combination of correctors and potentiators has been shown to have synergistic effects in improving this compound function, and several combinations are currently being tested in clinical trials. The development of this compound modulators for other mutations in this compound is also an active area of research, as well as the development of gene therapy and other approaches to correct the underlying genetic defect in CF.
科学研究应用
VX-809 has been extensively studied in vitro and in vivo for its potential therapeutic effects in CF. In vitro studies have shown that VX-809 can correct the folding and trafficking defects of 3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide protein in cells carrying the most common mutation in this compound, known as F508del. In vivo studies in animal models of CF have demonstrated that VX-809 can improve lung function, reduce inflammation, and increase the survival of CF mice.
属性
IUPAC Name |
3-chloro-N-[2-[(4-fluorophenyl)carbamoyl]phenyl]-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O2/c1-13-6-7-14(12-18(13)22)20(26)25-19-5-3-2-4-17(19)21(27)24-16-10-8-15(23)9-11-16/h2-12H,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKDFQDFKJILFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。